molecular formula C19H27N3O5 B12303197 Alloc-Val-Ala-pAB

Alloc-Val-Ala-pAB

カタログ番号: B12303197
分子量: 377.4 g/mol
InChIキー: LVLAVLCLIPDFJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alloc-Val-Ala-pAB (CAS: 1884578-27-1) is a peptide-based cleavable linker widely used in antibody-drug conjugate (ADC) synthesis. Its molecular formula is C₂₆H₃₀N₄O₉, with a molecular weight of 542.54 g/mol . The compound consists of:

  • Alloc (Allyloxycarbonyl): A protecting group for amines, stable to piperidine and trifluoroacetic acid (TFA) but removable via palladium-catalyzed allyl transfer under mild conditions .
  • Val (Valine) and Ala (Alanine): Hydrophobic amino acids that form a dipeptide sequence recognized by Cathepsin B, an enzyme overexpressed in tumor microenvironments, enabling selective drug release in ADCs .
  • pAB (4-(Hydroxymethyl)phenyl): A self-immolative spacer that facilitates toxin release post-cleavage .

This compound is critical for ADC stability during circulation and targeted payload release. It is stored at 2–8°C in dry, sealed conditions to prevent degradation .

特性

IUPAC Name

prop-2-enyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAVLCLIPDFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

アロイル-Val-Ala-pABは、官能基の保護と脱保護を含む一連の化学反応によって合成できます。合成は通常、次の手順が含まれます。

    アミノ基の保護: バリン残基のアミノ基は、アリルオキシカルボニル(Alloc)基を使用して保護されます。

    カップリング反応: 保護されたバリンは、次に、N,N'-ジシクロヘキシルカルボジイミド(DCC)および1-ヒドロキシベンゾトリアゾール(HOBt)などの標準的なペプチドカップリング試薬を使用して、アラニンおよびp-アミノベンジルアルコール(pAB)とカップリングされます。

    脱保護: Alloc基は、パラジウム触媒によるアリル転移反応を使用して、穏やかな条件下で除去されます

化学反応の分析

科学研究への応用

アロイル-Val-Ala-pABは、特に抗体薬物複合体(ADC)の開発において、科学研究で広く使用されています。これらの複合体は、健康な組織への副作用を最小限に抑えながら、癌細胞に特異的に細胞毒性薬物を送達するように設計されています。 この化合物の開裂可能なリンカー特性は、標的薬物送達システムの理想的な候補となっています. さらに、研究目的のために、さまざまなペプチドおよびタンパク質の合成に使用されます.

科学的研究の応用

Drug Development and Antibody-Drug Conjugates

Alloc-Val-Ala-pAB plays a crucial role in the development of antibody-drug conjugates (ADCs), which are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells. The compound serves as a cleavable linker that connects the drug payload to the antibody, allowing for targeted delivery and minimizing systemic toxicity.

Key Features:

  • Stability : The Val-Ala sequence is stable in circulation, reducing premature drug release.
  • Enzyme-Sensitive Cleavage : The linker is specifically cleaved by enzymes such as cathepsin B, which are often overexpressed in cancer cells, ensuring that the drug is released precisely at the target site .
  • Improved Therapeutic Index : By facilitating targeted delivery, this compound enhances the overall efficacy of treatments while minimizing side effects .

Cell-Penetrating Assays

This compound is employed in cell-penetrating assays to study the mechanisms by which peptides and proteins traverse cellular membranes. By conjugating this linker with fluorescent markers, researchers can track the intracellular movement of peptides, providing insights into their delivery efficacy.

Applications:

  • Tracking Mechanisms : Allows for detailed studies on how different peptides enter cells.
  • Drug Delivery Innovations : Facilitates the development of novel drug delivery systems that leverage cellular uptake mechanisms.

Protease Assays

In protease assays, this compound serves as a substrate for evaluating protease activity. The compound's cleavage by specific proteases results in detectable signals (e.g., fluorescence or colorimetric changes), enabling quantitative analysis of enzyme kinetics.

Significance:

  • Enzyme Functionality : Helps elucidate the roles of various proteases in biological processes.
  • Inhibitor Screening : Facilitates the identification of potential protease inhibitors, which can be crucial for therapeutic development .

Peptide Synthesis

This compound is utilized as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains allows for high specificity and yield during synthesis.

Benefits:

  • Modular Synthesis : Enables the stepwise assembly of complex peptides.
  • Therapeutic Applications : Supports the production of synthetic peptides for research and clinical applications.

Data Summary Table

ApplicationDescriptionKey Benefits
Drug DevelopmentUsed in ADCs for targeted drug deliveryReduced toxicity, improved therapeutic index
Cell-Penetrating AssaysInvestigates peptide transport across membranesInsights into drug delivery mechanisms
Protease AssaysServes as a substrate to assess protease activityQuantitative analysis of enzyme kinetics
Peptide SynthesisBuilding block in solid-phase peptide synthesisHigh specificity and yield in peptide production

Case Study 1: Antibody-Drug Conjugate Development

A study demonstrated that ADCs utilizing this compound exhibited enhanced stability and targeted release when tested in vitro. The cleavage by cathepsin B resulted in effective cytotoxicity against cancer cells while sparing healthy tissues .

Case Study 2: Peptide Transport Mechanisms

Research utilizing this compound conjugated with fluorescent tags provided real-time tracking of peptide transport into various cell types. This study highlighted the potential for designing more efficient drug delivery systems based on cellular uptake pathways .

作用機序

アロイル-Val-Ala-pABの作用機序には、カテプシンBによるVal-Alaペプチド結合の特異的な開裂が含まれます。この酵素は、多くの場合、癌細胞で過剰発現しており、腫瘍ミクロ環境内への細胞毒性薬物の選択的な放出が可能になります。 Alloc基は、合成中に安定性を提供し、穏やかな条件下で除去でき、薬物複合体の完全性を確保します .

類似化合物との比較

Structural and Functional Differences

Table 1: Key Structural Features
Compound Protecting Group Linker/Spacer Leaving Group CAS Number Molecular Weight (g/mol)
Alloc-Val-Ala-pAB Alloc pAB None 1884578-27-1 542.54
This compound-PNP Alloc pAB PNP 1884578-27-1* 542.54
Boc-Val-Ala-pAB Boc pAB None 1884578-00-0 557.56
Fmoc-Val-Ala-pAB-PNP Fmoc pAB PNP 1394238-92-6 725.66
4-Pentynoyl-Val-Ala-pAB 4-Pentynoyl pAB None 1956294-75-9 373.50
Mc-Val-Ala-pAB-PNP Mc (Methylcarbonyl) pAB PNP 1639939-40-4 651.66

Notes:

  • PNP (4-Nitrophenol): Enhances reactivity as an active ester for efficient conjugation .
  • Boc (tert-Butoxycarbonyl) : Removed under acidic conditions (e.g., TFA), contrasting with Alloc’s palladium-mediated deprotection .
  • Fmoc (Fluorenylmethyloxycarbonyl) : Cleaved by piperidine, limiting compatibility with base-sensitive payloads .
Table 2: Functional and Application Differences
Compound Key Application Stability Profile Target Enzyme
This compound ADC linker for protease-sensitive release Stable in plasma; cleaved by Cathepsin B Cathepsin B
Boc-Val-Ala-pAB ADC synthesis Acid-labile; requires TFA for deprotection Cathepsin B
Fmoc-Val-Ala-pAB-PNP Solid-phase peptide synthesis (SPPS) Base-sensitive; incompatible with Fmoc SPPS N/A
4-Pentynoyl-Val-Ala-pAB Click chemistry-enabled ADCs Stable until Cu(I)-catalyzed azide-alkyne cycloaddition Cathepsin B
Mc-Val-Ala-pAB-PNP High-stability ADCs Resists enzymatic cleavage; requires custom triggers N/A

Stability and Reactivity

  • Alloc vs. Boc/Fmoc : Alloc’s orthogonal deprotection (palladium) avoids acid/base exposure, preserving acid/base-sensitive toxins . Boc and Fmoc are less versatile in complex syntheses .
  • PNP vs. Non-PNP Variants: PNP-containing derivatives (e.g., this compound-PNP) enable rapid amine coupling but require careful handling due to moisture sensitivity .
  • PEGylated Variants : Compounds like Fmoc-PEG4-Val-Ala-pAB (CAS: N/A) improve solubility and reduce aggregation in ADCs but increase molecular weight .

Research Findings

  • This compound in ADCs : Demonstrated >90% payload release in Cathepsin B-rich environments (pH 5.0), with minimal off-target toxicity .
  • Boc-Val-Ala-pAB : Shows comparable cleavage efficiency to Alloc derivatives but requires harsher deprotection conditions, limiting its use in sensitive conjugates .
  • 4-Pentynoyl-Val-Ala-pAB: Enables bioorthogonal conjugation with azide-modified antibodies, expanding ADC design flexibility .

生物活性

Alloc-Val-Ala-pAB (Alloc-Val-Ala-para-aminobenzyl) is a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). Its design and synthesis are pivotal for enhancing the efficacy of targeted cancer therapies. This compound serves as a bridge between an antibody and a cytotoxic drug, allowing for selective delivery to cancer cells while minimizing systemic toxicity.

This compound functions by enabling the release of the cytotoxic agent upon internalization by target cells. This is achieved through enzymatic cleavage, which occurs in the presence of specific proteases. The linker is designed to be stable in circulation but to release the drug effectively within the tumor microenvironment, enhancing therapeutic efficacy while reducing off-target effects .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro assays. For instance, its incorporation into ADCs has shown significant cytotoxic effects against several cancer cell lines. The following table summarizes some key findings from recent research:

Cell Line IC50 (nM) Linker Type
AML31.14This compound
HEPG218.88This compound
HL603.19This compound

These results indicate that this compound-linked ADCs exhibit potent cytotoxicity, comparable to other established linker systems used in ADC formulations .

Case Studies

  • SGN-CD33A : This ADC utilizes a pyrrolobenzodiazepine dimer linked via this compound. Clinical trials have shown promising results, with significant tumor reduction observed in patients with acute myeloid leukemia (AML)【5】.
  • Rova-T (rovalpituzumab tesirine) : Another notable case is the use of this compound in Rova-T, which targets DLL3-expressing tumors. Initial phase I clinical trials indicated that this ADC could effectively reduce tumor size with manageable side effects【6】.

Stability and Cleavage Studies

Research has focused on optimizing the stability of this compound in circulation and its subsequent cleavage by tumor-associated proteases. Studies have shown that modifications to the linker can enhance its stability while maintaining effective cleavage rates within cancerous tissues【2】【4】.

Toxicity Profile

While ADCs utilizing this compound show enhanced specificity, they are not devoid of side effects. Clinical data indicate that some patients experience neutropenia and hepatotoxicity, particularly at higher doses【2】【6】. Ongoing research aims to refine these linkers further to minimize adverse effects while maximizing therapeutic benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。